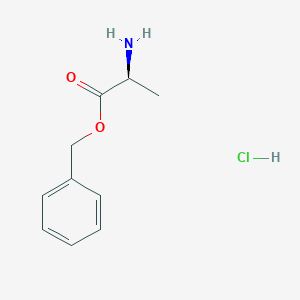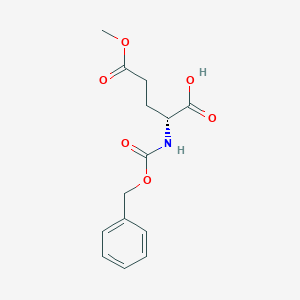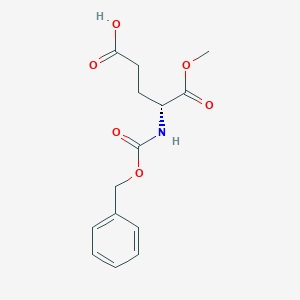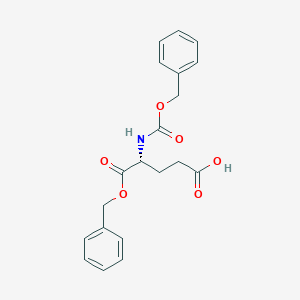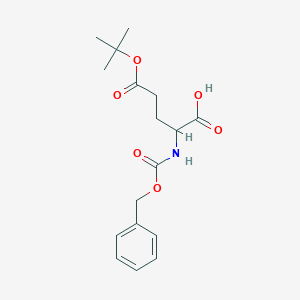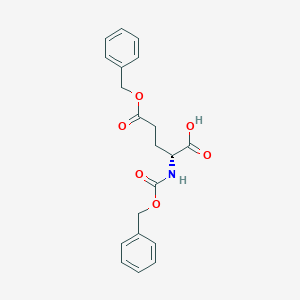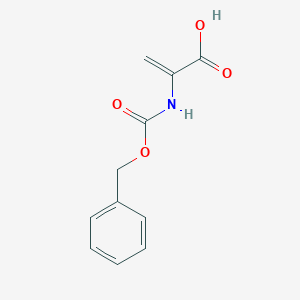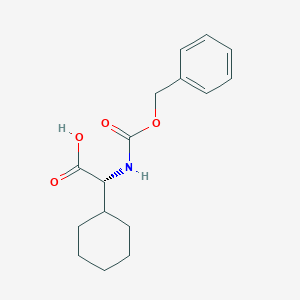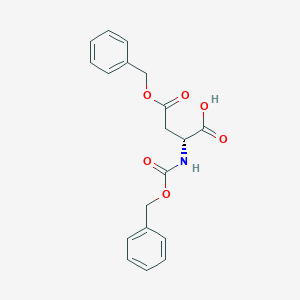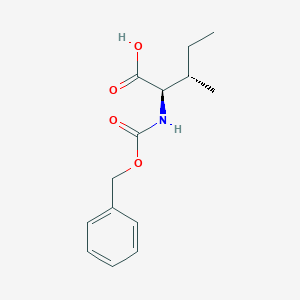
1-(((苄氧基)羰基)氨基)环丁烷羧酸
描述
“1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 . This compound is a versatile chemical used in various scientific research. Its unique structure enables it to be utilized as a building block in drug development, organic synthesis, and peptide chemistry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .
科学研究应用
合成和成像应用
- PET 示踪剂合成: 由涉及苄氧基羰基的先驱物合成的氟-18 标记的 1-氨基-3-氟环丁烷-1-羧酸 (FACBC) 已被开发为用于正电子发射断层扫描 (PET) 成像的新型肿瘤亲和氨基酸 (Shoup & Goodman, 1999).
化学合成和改性
- 区域选择性加成: 已研究了叠氮酸或苄胺对某些双环丁烷(α-氨基环丁烷羧酸的前体)的加成,以生成特定的二酸 (Gaoni, 1988).
- 硼中子俘获治疗剂: 合成了一种含有级联多元醇的水溶性硼化氨基酸,其中涉及的关键步骤包括苄氧基羰基的转化 (Das 等人,2000).
高级肽合成
- 双(环丁烷) β-二肽: 合成了 2-苄氧基羰基氨基-(1S,2R)-环丁烷-1-羧酸甲酯,促进了对映异构和非对映异构双(环丁烷) β-二肽的合成 (Izquierdo 等人,2002).
新型合成路线
- 便利的合成方法: 开发了一种更方便、实用的合成 1-氨基环丁烷羧酸的方法,显示了工业应用前景 (傅志锋,2004).
治疗剂合成
- 硼中子俘获治疗剂: 完成了另一种潜在 BNCT 剂,1-氨基-3-{2-[7-(6-脱氧-α/β-D-半乳吡喃糖-6-基)-1,7-二碳-闭十一硼烷(12)-1-基]乙基}环丁烷羧酸的合成,其中还涉及苄氧基羰基中间体的使用 (Kabalka 等人,2002).
分析和结构化学
氨基酸类似物: 合成了涉及苄氧基羰基的构象刚性氨基酸类似物,以研究化学中的结构方面 (Kubyshkin 等人,2009).
三氟甲基取代类似物: 探索了三氟甲基取代的 1-氨基-环丁烷-1-羧酸类似物的合成,用于在化学中的潜在应用 (Radchenko 等人,2009).
安全和危害
The compound has been classified as a potential hazard under GHS07. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Target of Action
It’s known that z-ac4c-oh is a derivative of n4-acetylcytidine (ac4c), a highly conserved rna nucleobase . The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .
Mode of Action
Ac4c, the parent compound, is known to play a crucial role in maintaining the stability and aiding the processing of non-coding rnas . It’s also suggested that ac4C RNA likely causes de-condensation of chromatin in the vicinity of DNA lesions, making it accessible for other DNA repair factors involved in the DNA damage response .
Biochemical Pathways
Ac4c is known to influence rna structure and function through post-transcriptional modifications . These modifications are epigenetic and encompass the addition, deletion, or change of chemical groups in RNAs and further modifications of their chemical structure .
Pharmacokinetics
It’s known that the compound is stable at room temperature and soluble in some organic solvents such as chloroform and methanol . Its skin permeation is low, and its lipophilicity is moderate .
Result of Action
Ac4c rna has been associated with various human diseases, especially cancer . It’s suggested that ac4C RNA likely causes de-condensation of chromatin in the vicinity of DNA lesions, making it accessible for other DNA repair factors involved in the DNA damage response .
Action Environment
It’s known that the compound is stable at room temperature and soluble in some organic solvents such as chloroform and methanol .
属性
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSFBNRXFOUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363750 | |
| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190004-53-6 | |
| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (also referred to as Z-Ac4c) in peptide research?
A1: 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid, or Z-Ac4c, serves as a valuable building block in peptide research. This is because the Ac4c residue, a Cα,α-dialkylated glycine, exhibits a strong tendency to induce β-turn and helix conformations in peptides. [] This conformational rigidity makes it a useful tool for designing peptides with predictable structures and biological activities.
Q2: How does the structure of Ac4c contribute to its conformational preferences?
A2: X-ray diffraction studies on Ac4c-containing peptides reveal that the cyclobutyl ring within Ac4c causes a significant expansion of the τ(N–Cα–C′) bond angle compared to a regular tetrahedral geometry. [] This structural feature, combined with the restricted rotation around the Cα-C' bond due to the cyclic nature of the cyclobutyl ring, limits the conformational freedom of Ac4c and strongly favors the formation of β-turns and helices in peptides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


